molecular formula C17H13BrN2O2 B2822547 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide CAS No. 1809524-06-8

2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide

Cat. No.: B2822547
CAS No.: 1809524-06-8
M. Wt: 357.207
InChI Key: KGQWVLLFIDTOIE-UHFFFAOYSA-N
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Description

2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide is a useful research compound. Its molecular formula is C17H13BrN2O2 and its molecular weight is 357.207. The purity is usually 95%.
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Biological Activity

The compound 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15BrN2O
  • Molecular Weight : 345.21 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing a carbamoyl group have been shown to inhibit cancer cell proliferation effectively. In a study involving various synthesized analogs, compounds with similar functionalities demonstrated IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancers .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-435 (breast cancer)15.1
Compound BEKVX (lung cancer)25.9
Compound COVCAR-4 (ovarian cancer)28.7

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are critical enzymes in neurotransmission. Compounds with a carbamoyl moiety have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives showed IC50 values as low as 1.60 µM for BChE, indicating strong potential for treating cognitive disorders .

CompoundEnzyme TargetIC50 (µM)
Compound DAChE38.98
Compound EBChE1.60

The biological activity of This compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound likely binds to the active sites of specific enzymes, inhibiting their function and thereby affecting metabolic pathways.
  • Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels in cells, which can trigger apoptosis in tumor cells.

Case Study 1: Anticancer Efficacy

In a controlled study, a derivative of the compound was tested against various cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner, demonstrating its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of related compounds on neuroblastoma cells. The findings suggested that these compounds could protect against oxidative stress-induced apoptosis, indicating their potential use in neurodegenerative diseases.

Properties

IUPAC Name

2-bromo-N-[4-(prop-2-ynylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18/h1,3-10H,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQWVLLFIDTOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.